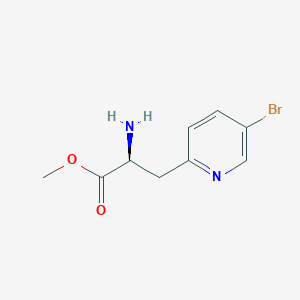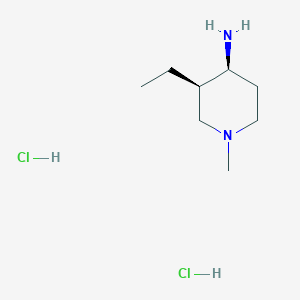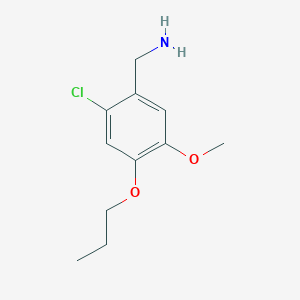![molecular formula C12H19N5 B11738002 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738002.png)
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl group and connected through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Ethyl Substitution: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Methylene Bridge Formation: The final step involves the formation of the methylene bridge connecting the two pyrazole rings. This can be achieved through a condensation reaction using formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups or the methylene bridge can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two ethyl groups. This structural configuration can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H19N5 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(2-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-16-10-11(8-15-16)7-13-9-12-5-6-14-17(12)4-2/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
Clave InChI |
JFIZLGBUSRZPBR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CNCC2=CC=NN2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737925.png)
![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737936.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11737941.png)

![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11737949.png)
![[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737951.png)

![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737972.png)

![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737977.png)
![4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737978.png)
![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B11737981.png)
